N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide
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Overview
Description
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the oxan-4-yl and prop-2-enamide groups. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, and the prop-2-enamide group can be attached via an amide coupling reaction using reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxan-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic structure similar to the oxadiazole ring in the compound.
1,3,4-Oxadiazole: Another isomer with different properties and applications.
1,2,5-Oxadiazole: Yet another isomer with unique characteristics.
Uniqueness
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide is unique due to the combination of the oxadiazole ring with the oxan-4-yl and prop-2-enamide groups, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-8(14)12-10(3-5-15-6-4-10)9-11-7-16-13-9/h2,7H,1,3-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPUXQKGAJMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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